Cyproheptadine Hydrochloride is the hydrochloride salt of a synthetic methyl-piperidine derivative with antihistaminic and anti-serotoninergic properties. Cyproheptadine competes with free histamine (HA) for binding at HA-receptor sites, thereby competitively antagonizing histamine stimulation of HA-receptors in the gastrointestinal tract, large blood vessels, and bronchial smooth muscle. This agent also competes with free serotonin for binding at serotonin receptor sites. Cyproheptadine exhibits anticholinergic and sedative properties and has been shown to stimulate appetite and weight gain. (NCI04)
A serotonin antagonist and a histamine H1 blocker used as antipruritic, appetite stimulant, antiallergic, and for the post-gastrectomy dumping syndrome, etc.
See also: Cyproheptadine (has active moiety).
Cyproheptadine hydrochloride sesquihydrate
CAS No.: 41354-29-4
VCID: VC21338525
Molecular Formula: C21H22ClN
Molecular Weight: 323.9 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description |
Cyproheptadine hydrochloride sesquihydrate is a pharmaceutical compound used primarily as an antihistamine and serotonin antagonist. It is commonly known by the brand name Peritol and is used to treat various allergic conditions, stimulate appetite, and manage other medical conditions off-label. Uses and ApplicationsCyproheptadine hydrochloride sesquihydrate is used for several medical purposes:
Mechanism of ActionCyproheptadine acts by competing with histamine and serotonin for receptor binding sites, thus exerting its antihistaminic and antiserotonergic effects. This mechanism is crucial for its efficacy in treating allergic reactions and stimulating appetite . Research FindingsRecent studies have highlighted additional potential benefits of cyproheptadine:
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CAS No. | 41354-29-4 |
Product Name | Cyproheptadine hydrochloride sesquihydrate |
Molecular Formula | C21H22ClN |
Molecular Weight | 323.9 g/mol |
IUPAC Name | 1-methyl-4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)piperidine;hydrochloride |
Standard InChI | InChI=1S/C21H21N.ClH/c1-22-14-12-18(13-15-22)21-19-8-4-2-6-16(19)10-11-17-7-3-5-9-20(17)21;/h2-11H,12-15H2,1H3;1H |
Standard InChIKey | ZPMVNZLARAEGHB-UHFFFAOYSA-N |
SMILES | CN1CCC(=C2C3=CC=CC=C3C=CC4=CC=CC=C42)CC1.CN1CCC(=C2C3=CC=CC=C3C=CC4=CC=CC=C42)CC1.O.O.O.Cl.Cl |
Canonical SMILES | CN1CCC(=C2C3=CC=CC=C3C=CC4=CC=CC=C42)CC1.Cl |
Appearance | White Solid |
Colorform | CRYSTALS FROM DIL ETHANOL |
Melting Point | 112.3-113.3 112.3-113.3 °C 215 - 217 °C |
Physical Description | Solid |
Purity | > 95% |
Quantity | Milligrams-Grams |
Solubility | WHITE TO SLIGHTLY YELLOW, CRYSTALLINE POWDER; ODORLESS; SLIGHT BITTER TASTE; NONHYGROSCOPIC; 1 G SOL IN 1.5 ML METHANOL, 16 ML CHLOROFORM, 35 ML ALCOHOL, 275 ML WATER; PRACTICALLY INSOL IN ETHER /HCL/ 1.36e-02 g/L |
Synonyms | 4-(5H-Dibenzo[a,d]cyclohepten-5-ylidene)-1-methylpiperidine Hydrochloride Hydrate |
PubChem Compound | 13770 |
Last Modified | Aug 15 2023 |
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